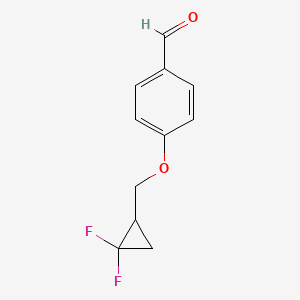
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O2 It features a benzaldehyde moiety substituted with a 2,2-difluorocyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluorocyclopropylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-((2,2-Difluorocyclopropyl)methoxy)benzoic acid.
Reduction: 4-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death . The compound may target enzymes involved in redox homeostasis, such as superoxide dismutases and glutathione reductase.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclopropyl group.
2-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group in addition to the methoxy group.
2,4-Dimethoxybenzaldehyde: Features two methoxy groups on the benzaldehyde ring.
Uniqueness
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
4-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-3-1-8(6-14)2-4-10/h1-4,6,9H,5,7H2 |
InChI Key |
CXZXHNYYFXLRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


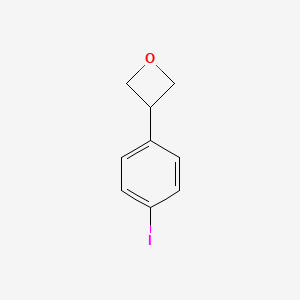
![Benzo[f]cinnoline](/img/structure/B12954418.png)


![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
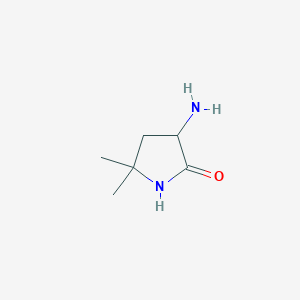
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
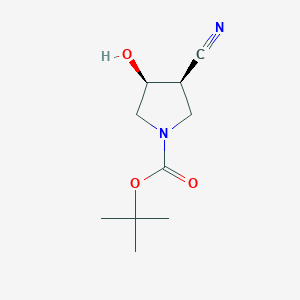
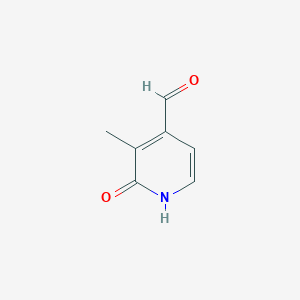
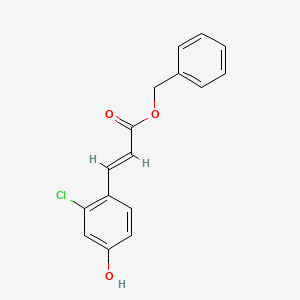
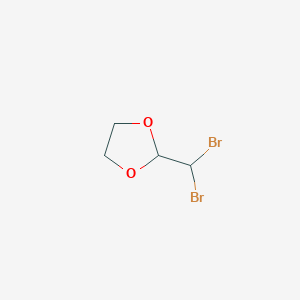
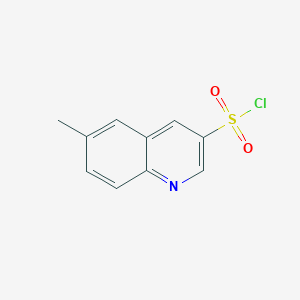
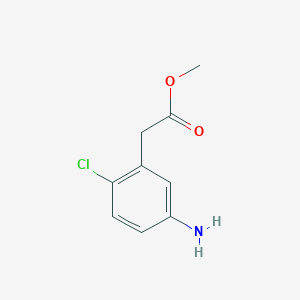
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
